Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to a fluorene ring system through a spiro carbon. The boronic acid pinacol ester functionality adds further versatility to this compound, making it a valuable intermediate in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester typically involves the following steps:
Formation of Spiro[cyclohexane-1,9’-fluorene]: This can be achieved through the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound.
Introduction of Boronic Acid Pinacol Ester Group: The spiro compound can then be functionalized with boronic acid pinacol ester using standard Suzuki coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: The boronic acid pinacol ester group can be oxidized to form boronic acids or borates.
Reduction: The spirocyclic structure can be reduced under specific conditions to yield different spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced spirocyclic derivatives.
Substitution: Various carbon-carbon bonded products depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Wirkmechanismus
The mechanism of action of Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester largely depends on its application. In chemical reactions, the boronic acid pinacol ester group acts as a versatile functional group that can undergo various transformations. In biological systems, the spirocyclic structure may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved would depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: This compound features a spirocyclic structure similar to Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester but with an indoline ring instead of a fluorene ring.
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a fluorene ring system, but fused to a xanthene ring.
Uniqueness
Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester is unique due to the combination of its spirocyclic structure and the boronic acid pinacol ester functionality. This combination provides a versatile platform for various chemical transformations and applications in different fields, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C24H29BO2 |
---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-spiro[cyclohexane-1,9'-fluorene]-4'-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H29BO2/c1-22(2)23(3,4)27-25(26-22)20-14-10-13-19-21(20)17-11-6-7-12-18(17)24(19)15-8-5-9-16-24/h6-7,10-14H,5,8-9,15-16H2,1-4H3 |
InChI-Schlüssel |
GKGCNQSEFNSYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.